molecular formula C4H6N2O2S B8813328 2-(Nitromethylidene)-1,3-thiazolidine

2-(Nitromethylidene)-1,3-thiazolidine

Cat. No.: B8813328
M. Wt: 146.17 g/mol
InChI Key: IDEZECZCLMOIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aromatic heterocycle containing a nitromethylene substituent. Fast acting neurotoxicant, effective both by contact or oral ingestion;  they are relatively safe to vertebrates and degrade rapidly in the environment. (T10)

Properties

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

2-(nitromethylidene)-1,3-thiazolidine

InChI

InChI=1S/C4H6N2O2S/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2

InChI Key

IDEZECZCLMOIJN-UHFFFAOYSA-N

SMILES

C1CSC(=C[N+](=O)[O-])N1

Canonical SMILES

C1CSC(=C[N+](=O)[O-])N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

TEA (1.8 mL, 13.20 mmol) was added to a solution of 1,1-bis-methylsulfanyl-2-nitro-ethene (I-1b: 1.45 g, 8.802 mmol) and 2-amino-ethanethiol (1 g, 8.802 mmol) in ethanol (20 mL). The resulting mixture was heated to reflux for 3 hours. The reaction mixture was monitored by TLC (70% ethylacetate in hexane). The reaction mixture was concentrated to afford the crude product. Purification by column chromatography on silica gel (70% ethylacetate in hexane) afforded 0.6 g of the product (31% yield).
[Compound]
Name
TEA
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Nitromethylidene)-1,3-thiazolidine
Reactant of Route 2
2-(Nitromethylidene)-1,3-thiazolidine
Reactant of Route 3
2-(Nitromethylidene)-1,3-thiazolidine

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